molecular formula C12H16N2O3 B5797342 3-nitro-N-(pentan-3-yl)benzamide

3-nitro-N-(pentan-3-yl)benzamide

Cat. No.: B5797342
M. Wt: 236.27 g/mol
InChI Key: CBZUZNQUYKXBPX-UHFFFAOYSA-N
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Description

3-nitro-N-(pentan-3-yl)benzamide: is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. The compound features a nitro group at the third position of the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(pentan-3-yl)benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the pentan-3-yl group. One common method is as follows:

    Nitration: The benzamide precursor is nitrated using a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the desired position on the benzene ring.

    Alkylation: The nitrated benzamide is then reacted with pentan-3-yl bromide in the presence of a base such as potassium carbonate. This step introduces the pentan-3-yl group to the nitrogen atom of the amide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 3-nitro-N-(pentan-3-yl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where it can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3-amino-N-(pentan-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

Chemistry: 3-nitro-N-(pentan-3-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-nitro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-chloro-3-nitro-N-(pentan-3-yl)benzamide
  • 4-methoxy-3-nitro-N-(pentan-3-yl)benzamide
  • 3-acetoxy-2-methylbenzamide

Comparison: 3-nitro-N-(pentan-3-yl)benzamide is unique due to the presence of both a nitro group and a pentan-3-yl group. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-10(4-2)13-12(15)9-6-5-7-11(8-9)14(16)17/h5-8,10H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZUZNQUYKXBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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